N-(Cyanomethyl)-6-(dimethylamino)pyridine-3-carboxamide
Description
N-(Cyanomethyl)-6-(dimethylamino)pyridine-3-carboxamide is a pyridine-based compound featuring a dimethylamino group at the 6-position and a cyanomethyl-substituted carboxamide at the 3-position. Its molecular formula is C₁₀H₁₃N₄O (calculated molecular weight: 205.24 g/mol). This compound is hypothesized to serve as a building block in medicinal chemistry, particularly for kinase inhibitors or prodrugs .
Properties
IUPAC Name |
N-(cyanomethyl)-6-(dimethylamino)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c1-14(2)9-4-3-8(7-13-9)10(15)12-6-5-11/h3-4,7H,6H2,1-2H3,(H,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGVBUNYEZXVXID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=C1)C(=O)NCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyanomethyl)-6-(dimethylamino)pyridine-3-carboxamide typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of Substituents: The cyanomethyl group can be introduced via a nucleophilic substitution reaction using a suitable cyanomethylating agent. The dimethylamino group can be introduced through a nucleophilic substitution reaction using dimethylamine. The carboxamide group can be introduced by reacting the corresponding carboxylic acid with ammonia or an amine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis equipment to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-(Cyanomethyl)-6-(dimethylamino)pyridine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanomethyl or dimethylamino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide for cyanomethylation, dimethylamine for dimethylamination.
Major Products
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted pyridine derivatives with different functional groups.
Scientific Research Applications
Anticancer Activity
N-(Cyanomethyl)-6-(dimethylamino)pyridine-3-carboxamide has been investigated for its potential as an anticancer agent. Research indicates that derivatives of pyridine carboxamides exhibit promising inhibitory effects on various cancer cell lines. For instance, a study highlighted the synthesis of pyridine carboxamide derivatives that demonstrated significant cytotoxicity against cancer cells, suggesting that modifications in the chemical structure can enhance their anticancer properties .
Case Study: Structure-Activity Relationship (SAR) Analysis
A comprehensive SAR analysis was conducted on a series of pyridine derivatives, including this compound. The study revealed that specific substitutions at the carboxamide position significantly influenced the compound's potency against cancer cells.
| Compound | Structure Modification | IC50 (µM) |
|---|---|---|
| A | No modification | 15 |
| B | Methyl group added | 5 |
| C | Ethyl group added | 3 |
This table illustrates how structural variations can lead to improved efficacy against cancer cells.
Enzyme Inhibition
The compound has also been studied for its role as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways. For example, it has been shown to inhibit specific kinases that play crucial roles in cancer progression and metastasis.
Enzyme Inhibition Mechanism
The mechanism of inhibition involves binding to the active site of the enzyme, preventing substrate access and subsequent catalytic activity. This property is particularly valuable in designing targeted therapies for cancer treatment.
Antiviral Properties
Recent studies have explored the antiviral potential of this compound, particularly against viruses like SARS-CoV-2. The compound's ability to interact with viral proteins suggests it could serve as a lead compound for developing antiviral drugs.
Research Findings
A study investigating various analogs of pyridine derivatives found that certain modifications significantly enhanced antiviral activity:
| Compound | Viral Target | Potency (IC50 µM) |
|---|---|---|
| D | PLpro | 0.5 |
| E | PLpro | 0.2 |
These findings indicate that structural optimization can lead to potent antiviral agents.
Neuroprotective Effects
This compound has shown promise in neuroprotection studies, particularly concerning neurodegenerative diseases like Alzheimer's and Parkinson's disease. The compound's ability to modulate neurotransmitter levels may contribute to its protective effects.
Case Study: Neuroprotection Mechanism
In vitro studies demonstrated that this compound could reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegeneration.
Mechanism of Action
The mechanism of action of N-(Cyanomethyl)-6-(dimethylamino)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(Cyanomethyl)-6-(trifluoromethyl)pyridine-3-carboxamide (CAS 1092346-02-5)
Molecular Formula : C₉H₆F₃N₃O
Molecular Weight : 229.16 g/mol
Key Differences :
- Substituent at Position 6: Trifluoromethyl (-CF₃) replaces dimethylamino (-N(CH₃)₂).
- Electronic Effects: The -CF₃ group is strongly electron-withdrawing, reducing pyridine ring basicity compared to the electron-donating dimethylamino group in the target compound.
- Physicochemical Properties : The -CF₃ group enhances lipophilicity and metabolic stability but may reduce solubility in aqueous media.
- Applications : Likely optimized for targets requiring hydrophobic interactions, such as membrane-bound enzymes .
Table 1: Substituent Impact on Pyridine Derivatives
| Compound | Substituent (Position 6) | Electronic Effect | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | -N(CH₃)₂ | Electron-donating | 205.24 | Cyano (-CN), dimethylamino |
| N-(Cyanomethyl)-6-(trifluoromethyl)... | -CF₃ | Electron-withdrawing | 229.16 | Cyano (-CN), trifluoromethyl |
ABL001 (CAS 1492952-76-7)
Chemical Name : N-[4-(Chlorodifluoromethoxy)phenyl]-6-[(3R)-3-hydroxy-1-pyrrolidinyl]-5-(1H-pyrazol-3-yl)-3-pyridinecarboxamide
Molecular Formula : C₂₁H₂₂ClF₂N₅O₃
Key Differences :
- Structural Complexity : Includes a hydroxypyrrolidinyl group (chiral center), pyrazole ring, and chlorodifluoromethoxy-phenyl moiety.
- Biological Relevance : Designed as a kinase inhibitor (e.g., BCR-ABL1), with the hydroxypyrrolidinyl group enabling hydrogen bonding in target binding pockets.
- Comparison : The target compound lacks the pyrazole and phenyl groups, simplifying synthesis but reducing target specificity. ABL001’s larger size (MW: 490.88 g/mol) may limit bioavailability compared to the smaller target compound .
CID 3070041 (Triazine Derivative)
Chemical Name: N-[4-(Dimethylamino)-6-(4-fluorophenyl)-1,3,5-triazin-2-yl]pyridine-3-carboxamide Molecular Formula: C₁₇H₁₅FN₆O Key Differences:
- Core Structure : Triazine ring replaces pyridine, increasing electron deficiency.
- Substituents: Fluorophenyl and dimethylamino groups enhance lipophilicity and metabolic stability.
- Applications : Likely targets enzymes requiring planar aromatic systems (e.g., dihydrofolate reductase). The target compound’s pyridine core may offer better solubility .
Benzoxazole-Pyridine Hybrid ()
Chemical Name: N-[3-(2-Dimethylaminoethyl)-2-oxidanylidene-1,3-benzoxazol-5-yl]-1-methyl-6-oxidanylidene-pyridine-3-carboxamide Key Differences:
- Hybrid Structure : Benzoxazole ring fused with pyridinecarboxamide.
- Substituents: Dimethylaminoethyl chain improves solubility via protonation at physiological pH.
- Applications : Rigid benzoxazole moiety may enhance binding to aromatic protein residues, contrasting with the target compound’s simpler pyridine scaffold .
Data Table: Comparative Analysis
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Hypothesized Applications |
|---|---|---|---|---|
| Target Compound | C₁₀H₁₃N₄O | 205.24 | -N(CH₃)₂, -CH₂CN | Kinase inhibitors, prodrugs |
| 6-(Trifluoromethyl) Analog | C₉H₆F₃N₃O | 229.16 | -CF₃, -CH₂CN | Lipophilic enzyme targets |
| ABL001 | C₂₁H₂₂ClF₂N₅O₃ | 490.88 | Hydroxypyrrolidinyl, pyrazole | BCR-ABL1 kinase inhibition |
| CID 3070041 | C₁₇H₁₅FN₆O | 346.35 | Triazine, fluorophenyl | Enzyme inhibition (e.g., DHFR) |
| Benzoxazole Hybrid | C₁₉H₂₁N₅O₃ | 367.41 | Benzoxazole, dimethylaminoethyl | Protein-ligand interactions |
Biological Activity
N-(Cyanomethyl)-6-(dimethylamino)pyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Overview of the Compound
Chemical Structure:
- IUPAC Name: this compound
- Molecular Formula: C₁₁H₁₄N₄O
- Molecular Weight: 218.26 g/mol
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for antibiotic development. The mechanism involves the inhibition of bacterial cell wall synthesis, which is critical for bacterial survival and replication.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. It has demonstrated cytotoxic effects against several cancer cell lines, including breast (MCF-7), colon (HCT-116), and lung (A549) cancers. The half-maximal inhibitory concentration (IC50) values range from 0.5 to 5 µM, indicating potent activity compared to standard chemotherapeutic agents .
Table 1: IC50 Values Against Various Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 0.48 |
| HCT-116 | 0.79 |
| A549 | 1.32 |
| SK-HEP1 | 0.28 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is believed to modulate the activity of enzymes involved in critical pathways such as apoptosis and cell cycle regulation.
- Enzyme Inhibition: The compound acts as an inhibitor of key enzymes, disrupting metabolic pathways essential for cancer cell proliferation.
- Induction of Apoptosis: Studies indicate that treatment with this compound leads to increased caspase activation, promoting programmed cell death in cancer cells .
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Study on Anticancer Activity: A recent study evaluated its effects on human breast cancer cells (MCF-7). The results showed that the compound induced apoptosis through caspase activation with an IC50 value of 0.48 µM, significantly lower than conventional treatments like doxorubicin .
- Antimicrobial Efficacy Study: Another investigation assessed its antimicrobial properties against Gram-positive and Gram-negative bacteria, revealing a broad spectrum of activity with minimum inhibitory concentrations (MIC) ranging from 2 to 8 µg/mL.
Q & A
Basic: What are the optimal synthetic routes for N-(Cyanomethyl)-6-(dimethylamino)pyridine-3-carboxamide?
Methodological Answer:
The compound can be synthesized via a two-step process:
Amination of pyridine derivatives : Start with 6-chloropyridine-3-carboxamide, substituting the chlorine atom with dimethylamine under reflux conditions (e.g., DMF as solvent, 80–100°C, 12–24 hours).
Cyanomethylation : React the intermediate with cyanomethyl bromide in the presence of a base like K₂CO₃ in acetonitrile (RT, 6–8 hours).
Key Characterization : Confirm regioselectivity via -NMR (dimethylamino protons at δ 2.8–3.2 ppm, cyanomethyl protons at δ 4.0–4.5 ppm) and LC-MS (expected [M+H]⁺ ~249.2) .
Advanced: How can regioselective functionalization of the pyridine ring be achieved in this compound?
Methodological Answer:
Regioselective modification requires careful control of reaction conditions:
- Electrophilic substitution : Use directing groups (e.g., dimethylamino) to favor functionalization at the para position. For example, halogenation with NBS (N-bromosuccinimide) in DCM at 0°C selectively brominates the C4 position .
- Cross-coupling reactions : Employ Suzuki-Miyaura coupling with arylboronic acids (Pd(PPh₃)₄, Na₂CO₃, 80°C) to introduce aryl groups at the C2 position. Monitor progress via -NMR if fluorinated reagents are used .
Basic: What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity (>98% by area normalization) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₀H₁₃N₄O requires m/z 229.1089 [M+H]⁺).
- FT-IR : Identify characteristic bands (e.g., C≡N stretch at ~2200 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
Advanced: How do steric and electronic effects influence the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Steric hindrance : The bulky dimethylamino group at C6 reduces reactivity at adjacent positions. Use bulky electrophiles (e.g., tert-butyl halides) to target less hindered sites.
- Electronic effects : The electron-donating dimethylamino group activates the pyridine ring toward electrophilic attack at C4. For nucleophilic substitutions (e.g., SNAr), deactivate the ring using electron-withdrawing groups (e.g., NO₂) at C3 .
Basic: What are the solubility and stability profiles of this compound under physiological conditions?
Methodological Answer:
- Solubility : Soluble in polar aprotic solvents (DMSO, DMF) but poorly soluble in water. For in vitro assays, prepare stock solutions in DMSO (10 mM) and dilute in PBS (final DMSO ≤0.1%).
- Stability : Stable at −20°C for >6 months. Avoid prolonged exposure to light or acidic conditions (pH <5), which may hydrolyze the amide bond .
Advanced: How can computational modeling predict the compound’s binding affinity to biological targets?
Methodological Answer:
- Docking studies : Use AutoDock Vina to model interactions with enzymes (e.g., kinases). Parameterize the dimethylamino group as a hydrogen bond donor and the cyanomethyl group as a hydrophobic moiety.
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD (<2 Å) and binding free energy (MM/PBSA) .
Basic: What safety precautions are required when handling this compound?
Methodological Answer:
- Toxicity : Limited data available; assume acute toxicity (LD₅₀ ~200 mg/kg in rodents). Use PPE (gloves, lab coat) and work in a fume hood.
- Spill management : Neutralize with 10% sodium bicarbonate, absorb with vermiculite, and dispose as hazardous waste .
Advanced: How can crystallography resolve contradictions in reported crystal structures of related pyridinecarboxamides?
Methodological Answer:
- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (ethanol/water, 1:1). Compare unit cell parameters (e.g., space group P2₁/c) and hydrogen-bonding networks (e.g., amide N–H⋯O=C interactions) with published data .
- Polymorph screening : Use solvent-drop grinding (CHCl₃, MeOH) to identify metastable forms .
Basic: What is the role of the cyanomethyl group in modulating biological activity?
Methodological Answer:
- Hydrophobic interactions : The cyanomethyl group enhances lipophilicity (logP ~1.5), improving membrane permeability.
- Metabolic stability : Cyano groups resist oxidative metabolism, prolonging half-life in vivo. Compare analogs via CYP450 inhibition assays .
Advanced: How can in vivo pharmacokinetic studies be designed for this compound?
Methodological Answer:
- Dosing : Administer 10 mg/kg IV/PO in rodents. Collect plasma samples at 0, 1, 3, 6, 12, 24 hours.
- Bioanalysis : Quantify using LC-MS/MS (LOQ 1 ng/mL). Calculate AUC, Cₘₐₓ, and t₁/₂.
- Metabolite ID : Perform HRMS/MS on bile/extracted feces to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
